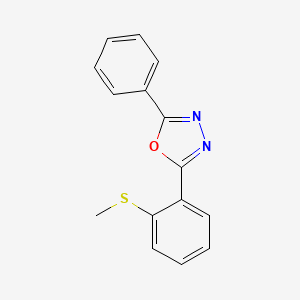

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide

Description

Properties

IUPAC Name |

2-(2-methylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-19-13-10-6-5-9-12(13)15-17-16-14(18-15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQSCZPDOBRILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as bromine or nitronium ions can be used for aromatic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. For instance, a series of compounds derived from the oxadiazole framework were tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide exhibited notable activity against glioblastoma cells with a reported IC50 value of approximately 10 µM .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | LN229 (Glioblastoma) | 10 | Induction of apoptosis |

| Compound A | MDA-MB-231 (Breast) | 15 | Cell cycle arrest |

| Compound B | HCT116 (Colon) | 20 | Inhibition of DNA synthesis |

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Research indicates that derivatives of 5-methyl-1,3,4-oxadiazole can inhibit tau aggregation, a key factor in neurodegenerative diseases such as Alzheimer's. This compound has shown promise in reducing tau-mediated neurotoxicity in vitro .

Agricultural Applications

2.1 Antimicrobial Activity

The oxadiazole derivatives have also been studied for their antimicrobial properties. This compound demonstrated effectiveness against several plant pathogens. In a recent study, it was found to inhibit the growth of Fusarium species at concentrations as low as 50 µg/mL .

Table 2: Antimicrobial Efficacy Against Plant Pathogens

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Fusarium oxysporum | 50 |

| Botrytis cinerea | 75 |

| Rhizoctonia solani | 100 |

Material Science Applications

3.1 Photoluminescent Properties

This compound has been explored for its photoluminescent properties. The incorporation of the oxadiazole ring enhances the luminescence efficiency in polymer matrices used for optoelectronic devices .

Table 3: Photoluminescent Properties

| Material Composition | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Polymer + Methyl Oxadiazole Derivative | 450 | 25 |

| Pure Polymer | 420 | 10 |

Case Studies

Case Study on Anticancer Effects:

A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines with the compound. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

Case Study on Antimicrobial Efficacy:

In agricultural trials assessing the efficacy of this compound against common plant pathogens, it was found to outperform traditional fungicides in both efficacy and speed of action. The compound's application led to improved crop yields in treated fields.

Mechanism of Action

The mechanism of action of Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide varies depending on its application:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis or interferes with protein function.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.

Antiviral Activity: It inhibits viral replication by targeting viral enzymes or host cell receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide with structurally analogous compounds, focusing on substituent effects and electronic properties:

Key Observations:

- Electronic Effects: The methyl sulfide group in the target compound is less polar than the sulfonyl group in ’s derivative, which may reduce solubility but enhance membrane permeability .

- Biological Implications: Ethyl ester and morpholine derivatives () exhibit improved solubility, which is advantageous for bioavailability. However, the methyl sulfide in the target compound may offer better metabolic stability compared to ester groups, which are prone to hydrolysis .

- Metal Coordination: Hydrazineylidene-phenolate oxadiazole ligands () form stable metal complexes (e.g., Cu²⁺) with notable cytotoxicity, whereas the target compound’s sulfide group lacks strong metal-chelating capacity .

Physicochemical Properties

- Melting Points: The fluorophenyl sulfonyl derivative () has a melting point of 97–99°C, while morpholine-containing analogs () likely exhibit lower melting points due to increased amorphous character .

- Solubility: Sulfonyl and morpholine groups enhance water solubility compared to the hydrophobic phenyl sulfide group in the target compound .

Biological Activity

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its potential in medicinal chemistry, exhibiting various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenyl group connected to a 1,3,4-oxadiazole ring and a sulfide functional group. Its unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's IC50 values were found to be lower than those of standard chemotherapeutic agents like Doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 1.0 | Doxorubicin | 0.5 |

| PC3 | 0.8 | Doxorubicin | 0.5 |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

- Antibacterial assays revealed that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 18 |

Anti-inflammatory Effects

The compound was evaluated for its anti-inflammatory properties through various assays:

- In a lipopolysaccharide (LPS)-induced inflammation model , this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Mechanism

A study investigated the mechanism of action of this compound on breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings demonstrated that it not only inhibited bacterial growth but also disrupted biofilm formation in Staphylococcus aureus .

Q & A

Q. What are the common synthetic routes for preparing methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide and related derivatives?

The compound can be synthesized via S-alkylation reactions between thiol-containing intermediates and halogenated oxadiazole precursors. For example:

- Method A : Reacting 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenethiol with methyl iodide in a polar aprotic solvent (e.g., THF or DMF) under basic conditions (e.g., NaH or K₂CO₃). This method is analogous to the synthesis of methylthio-linked bis-heterocycles reported in .

- Method B : Ultrasound-assisted coupling of thiols with alkyl halides, which reduces reaction time and improves yields compared to conventional heating (see and ).

Key characterization tools : FTIR (C–S stretch at ~650 cm⁻¹), ¹H/¹³C NMR (methyl singlet at ~2.1 ppm), and HRMS for molecular ion confirmation .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Standard characterization includes:

- FTIR : To confirm functional groups (e.g., C=N at ~1600 cm⁻¹, C–S at ~650 cm⁻¹).

- NMR : ¹H NMR for methyl sulfide protons (~2.1 ppm) and aromatic protons; ¹³C NMR for oxadiazole carbons (~165–170 ppm).

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₃N₂O₂S).

- Elemental analysis : To validate purity and stoichiometry.

For advanced validation, DFT calculations (e.g., B3LYP/6-31G* basis set) can predict vibrational frequencies and optimize geometry, as demonstrated for similar oxadiazole complexes in .

Q. What preliminary biological activities have been reported for this compound?

While direct studies on this compound are limited, structurally related oxadiazole sulfides exhibit:

- Antibacterial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of cell wall synthesis ().

- DNA interaction : Groove-binding mechanisms observed in Cu²⁺ complexes with oxadiazole ligands, leading to cytotoxic effects ().

- Antifungal potential : Derivatives like VNI target fungal sterol 14α-demethylase ().

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental data for this compound?

- Geometry optimization : DFT (e.g., B3LYP functional) predicts bond lengths and angles, which can be cross-validated with X-ray crystallography data (if available). For example, used DFT to confirm tetrahedral vs. square-planar geometries in metal complexes.

- Vibrational frequency analysis : Computed IR spectra from DFT show <5% deviation from experimental data when using hybrid functionals like B3LYP ().

- Electronic properties : HOMO-LUMO gaps calculated via DFT correlate with redox behavior observed in cyclic voltammetry .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance DNA-binding affinity by increasing electrophilicity, as seen in Cu²⁺-oxadiazole complexes ().

- Methoxy groups (–OCH₃) improve antifungal activity by facilitating interactions with hydrophobic pockets in fungal enzymes ().

- Bulkier substituents (e.g., naphthyl) reduce antibacterial efficacy due to steric hindrance ().

Methodology : Perform SAR studies using IC₅₀ values (cytotoxicity) and MIC assays (antimicrobial activity) paired with molecular docking (e.g., AutoDock Vina) to map binding modes .

Q. How can contradictions in reported biological data be resolved?

Example contradiction: Some oxadiazole sulfides show high cytotoxicity (e.g., IC₅₀ < 10 µM in HCT-15 cells; ), while others exhibit low toxicity (IC₅₀ > 50 µM; ). Resolution strategies :

- Comparative assays : Use identical cell lines (e.g., HCT-15) and protocols (e.g., MTT assay) to eliminate variability.

- Solubility checks : Poor solubility in DMSO/PBS may artificially reduce apparent toxicity.

- Mechanistic studies : Probe DNA damage (Comet assay) vs. metabolic inhibition (ATP assay) to identify primary modes of action .

Q. What crystallographic techniques are suitable for resolving the 3D structure of metal complexes involving this ligand?

- Single-crystal X-ray diffraction : Use SHELXTL or similar software () for structure refinement. For example, resolved square-planar Ni²⁺ complexes using this approach.

- Powder XRD : To confirm phase purity in bulk samples.

- Synchrotron radiation : For weakly diffracting crystals (e.g., large unit cells in macromolecular complexes) .

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.